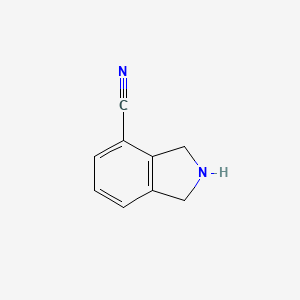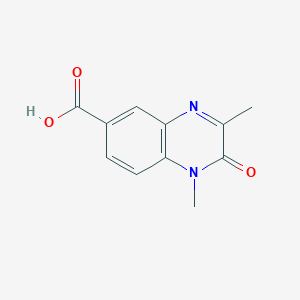
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine
Vue d'ensemble
Description
“6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine” is a chemical compound with the molecular formula C13H11ClN2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine” consists of a pyrimidine ring attached to a chloro group and a 3-methylphenyl group . The exact structure can be represented by the SMILES stringO=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 . Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine” is 246.69 . It is a solid substance .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine: is a key precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds that have shown significant promise in biomedical applications . These compounds are structurally similar to purine bases like adenine and guanine, making them of particular interest in medicinal chemistry for drug design and development.
Biomedical Applications
The structural similarity of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine derivatives to purine bases facilitates their use in biomedical research. They have been utilized in the development of new pharmaceuticals that target various biological pathways, particularly those involved in cell signaling and proliferation .
Anti-inflammatory Activities
Pyrimidine derivatives, including those derived from 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine , have been extensively studied for their anti-inflammatory properties. They act by inhibiting key inflammatory mediators, which makes them potential candidates for the development of new anti-inflammatory drugs .
Pharmacological Effects
Research has indicated that pyrimidine derivatives exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. This broad spectrum of activity provides a wide array of applications in therapeutic drug research .
Structure-Activity Relationships (SAR)
The study of SARs is crucial in understanding how the structural features of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine influence its biological activity. This knowledge is instrumental in guiding the synthesis of novel analogs with enhanced efficacy and reduced toxicity .
Synthetic Methods
Various synthetic methods have been developed for the preparation of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine and its derivatives. These methods are essential for producing compounds with the desired pharmacological properties and for exploring new avenues in drug discovery .
Clinical Applications
Derivatives of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine are being explored for their clinical applications. Due to their pharmacological activities, these compounds are potential candidates for the treatment of various diseases and conditions .
Drug Design and Development
The compound’s versatility in forming various derivatives makes it a valuable entity in drug design and development. Its role in the synthesis of compounds with potential therapeutic benefits is a significant area of research in pharmaceutical sciences .
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-N-(3-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEWKDZPCPCAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



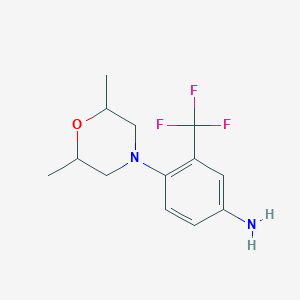
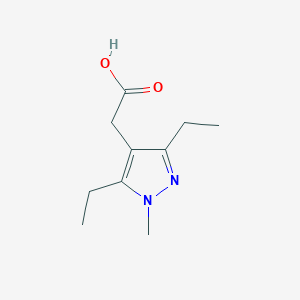
![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
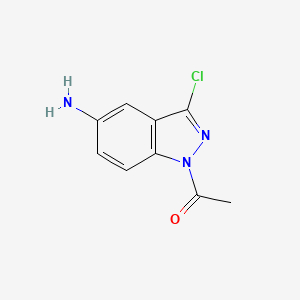
![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)
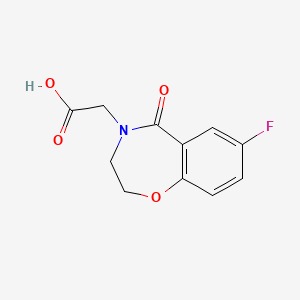
![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)
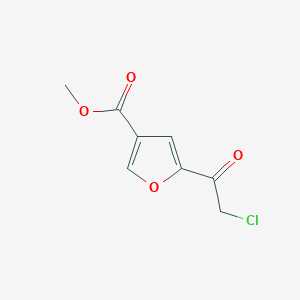
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)

